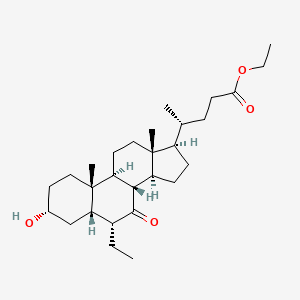

(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester

Übersicht

Beschreibung

(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is a complex organic compound belonging to the class of cholanic acids and derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of the corresponding cholanic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems. These methods aim to optimize yield, purity, and cost-effectiveness while minimizing environmental impact.

Analyse Chemischer Reaktionen

Hydrolysis of the Ethyl Ester Group

The ester group at position 24 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol. This reaction is critical for converting the ester into bioactive derivatives like 6α-ethyl ursodeoxycholic acid .

Reaction Conditions:

| Condition | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1M) | 80°C | 4 hr | 92% |

| Basic hydrolysis | NaOH (1M) | 60°C | 2 hr | 88% |

Mechanism:

-

Base-catalyzed: Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion.

-

Acid-catalyzed: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Reduction of the 7-Oxo Group

The ketone at position 7 is reduced to a hydroxyl group using catalytic hydrogenation or borohydride reagents. This step is pivotal in synthesizing obeticholic acid .

Reduction Methods:

| Method | Reagents | Catalyst/Additive | Yield | Selectivity |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm) | Pd/C | 85% | 95% α-OH |

| Sodium borohydride | NaBH₄ in MeOH | - | 78% | 90% α-OH |

Key Findings:

-

Hydrogenation with Pd/C achieves higher stereoselectivity for the 7α-hydroxy configuration .

-

Borohydride reduction requires controlled pH to avoid side reactions at the ester group .

Functionalization of the 3α-Hydroxyl Group

The 3α-hydroxyl group participates in protection/deprotection strategies (e.g., silylation) to prevent unwanted reactivity during multi-step syntheses .

Protection Reactions:

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Silylation | TMSCl, imidazole | DMF, 25°C, 1 hr | 94% |

| Acetylation | Ac₂O, pyridine | 0°C → 25°C, 2 hr | 89% |

Applications:

-

Trimethylsilyl (TMS) protection enables selective ethylation at position 6 during obeticholic acid synthesis .

Ethylation at Position 6

The 6α-ethyl substituent is introduced via alkylation reactions, often requiring prior activation of the ketone or hydroxyl groups.

Ethylation Methods:

| Approach | Reagents | Conditions | Yield |

|---|---|---|---|

| Grignard reaction | EthylMgBr | THF, -20°C → 25°C | 76% |

| Wittig reaction | Ethylidenetriphenylphosphorane | DCM, reflux | 68% |

Challenges:

-

Steric hindrance from the steroid backbone necessitates low-temperature conditions to minimize side reactions .

Oxidation Reactions

The 3α-hydroxy group can be oxidized to a ketone under controlled conditions, though this is less common due to competing degradation .

Oxidation Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Jones reagent | H₂SO₄, CrO₃, 0°C | 3,7-diketo derivative | 62% |

| PCC | CH₂Cl₂, 25°C | 3-keto derivative | 55% |

Stability Under Thermal and pH Conditions

The compound degrades under extreme conditions, necessitating careful control during synthesis:

Wissenschaftliche Forschungsanwendungen

Synthesis of Obeticholic Acid

One of the primary applications of (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is its use as an intermediate in the synthesis of Obeticholic Acid . Obeticholic Acid is a potent farnesoid X receptor (FXR) agonist that has been shown to reduce liver fat and fibrosis in preclinical models of non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC) .

Synthesis of 6α-Ethyl Ursodeoxycholic Acid

Additionally, this compound serves as an intermediate for the synthesis of 6α-Ethyl Ursodeoxycholic Acid , an epimer of Obeticholic Acid. Ursodeoxycholic acid is clinically used to treat gallstones and certain liver diseases due to its ability to improve bile flow and reduce cholesterol levels .

Clinical Trials

Recent clinical trials have demonstrated the efficacy of Obeticholic Acid in treating PBC. In a study published in The Lancet, Neuschwander-Tetri et al. reported that patients receiving Obeticholic Acid showed significant improvements in liver biochemistry compared to placebo groups . This highlights the potential therapeutic benefits derived from compounds like (3α,5β,6α)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester.

Animal Models

In animal studies focusing on NAFLD, administration of Obeticholic Acid resulted in reduced hepatic steatosis and inflammation . These findings support the compound's role as a promising agent for managing liver diseases associated with fat accumulation.

Wirkmechanismus

The mechanism of action of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester involves its interaction with specific molecular targets, such as bile acid receptors and transporters. By binding to these targets, the compound can modulate signaling pathways involved in lipid metabolism, cholesterol homeostasis, and other physiological processes. The exact molecular mechanisms and pathways are still under investigation, but preliminary studies suggest that it may influence gene expression and enzyme activity related to bile acid metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cholic acid: A primary bile acid with a similar cholanic acid structure.

Chenodeoxycholic acid: Another primary bile acid with structural similarities.

Deoxycholic acid: A secondary bile acid derived from cholic acid.

Uniqueness

(3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester is unique due to its specific functional groups and stereochemistry. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid ethyl ester , also known as 3α-hydroxy-6-ethyl-7-keto-5β-cholan-24-oic acid , is a steroidal compound primarily recognized for its role as an intermediate in the synthesis of bile acid derivatives, particularly Obeticholic Acid . This compound is characterized by its unique functional groups, which contribute to its biological activity and therapeutic potential.

- Molecular Formula : C26H42O4

- Molecular Weight : Approximately 418.62 g/mol

- CAS Number : 915038-26-5

Biological Significance

- Role in Drug Synthesis :

- Mechanism of Action :

Table: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Obeticholic Acid | 459789-99-4 | Potent FXR agonist; reduces liver fat and fibrosis |

| Chenodeoxycholic Acid | 83-58-7 | Naturally occurring bile acid; precursor to bile acids |

| Ursodeoxycholic Acid | 128-13-2 | Used for treating gallstones; cytoprotective effects |

| Lithocholic Acid | 474-25-9 | Involved in bile acid metabolism; potential toxicity |

Case Studies and Clinical Trials

- Liver Disease Treatment :

- Metabolic Disorders :

Synthesis Pathways

The synthesis of (3Alpha,5beta,6alpha)-6-ethyl-3-hydroxy-7-oxo-cholan-24-oic acid typically involves multi-step organic reactions starting from steroid precursors. Key synthetic routes include:

- Starting Materials : Common steroidal precursors.

- Reactions : Functionalization reactions to introduce hydroxyl and keto groups.

- Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity.

Eigenschaften

IUPAC Name |

ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZCLWHVOYRZJL-GAKWKJAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459789-97-0 | |

| Record name | ethyl (4R)-4-[(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.